molecular formula C18H21N5O2 B2427823 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899752-06-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Cat. No.: B2427823
CAS No.: 899752-06-8
M. Wt: 339.399
InChI Key: GMHJWJQLNFEFSG-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazolo[3,4-d]pyrimidin-5(4H)-one core, substituted with a tert-butyl group at the 1-position and a 3-phenylpropanamide moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core. This can be achieved through the cyclization of appropriate precursors, such as pyrazolone derivatives, under acidic or basic conditions. Subsequent introduction of the tert-butyl group at the 1-position is often performed using tert-butylating agents like tert-butyl chloride in the presence of a strong base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, this compound has shown potential as a tool in molecular biology research. It can be used to study enzyme inhibition, protein interactions, and cellular signaling pathways.

Medicine: Medically, this compound has been investigated for its therapeutic properties. It may exhibit biological activity against various diseases, making it a candidate for drug development and medicinal chemistry studies.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-5(4H)-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • 3-phenylpropanamide derivatives: These compounds have the same amide moiety but differ in their core structures and additional substituents.

Uniqueness: N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide stands out due to its specific combination of the tert-butyl group and the pyrazolo[3,4-d]pyrimidin-5(4H)-one core, which imparts unique chemical and biological properties not found in other similar compounds.

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 350.36 g/mol
  • Structural Components :
    • A pyrazolo[3,4-d]pyrimidine core
    • A tert-butyl group enhancing lipophilicity
    • A phenylpropanamide moiety contributing to its biological interactions.

The presence of the tert-butyl group is particularly significant as it influences the compound's solubility and permeability, which are critical for its bioactivity.

Pharmacological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of pharmacological activities, including:

  • Antitumor Activity : Pyrazolo derivatives have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that similar compounds inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways, which are crucial in cancer proliferation and survival .
  • Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Key findings include:

  • Lipophilicity : The tert-butyl group enhances lipophilicity, which is associated with increased cellular uptake and bioavailability.
  • Functional Group Modifications : Variations in substituents on the phenyl or pyrimidine rings can significantly alter biological activity. For example, modifications that increase hydrogen bonding capabilities often enhance binding affinity to biological targets .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Compounds with modifications similar to those found in this compound showed promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Testing : A recent study evaluated a range of pyrazole amide derivatives against bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, supporting the hypothesis that this compound may also possess similar properties .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-18(2,3)23-16-14(11-20-23)17(25)22(12-19-16)21-15(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHJWJQLNFEFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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